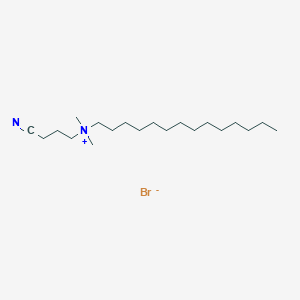
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain and a cyano group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 3-cyanopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .
化学反应分析
Types of Reactions
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Corresponding quaternary ammonium salts with different anions.
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
科学研究应用
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
作用机制
The mechanism of action of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its activity .
相似化合物的比较
Similar Compounds
- N-(3-Cyanopropyl)-N,N-dimethyldodecan-1-aminium bromide
- N-(3-Cyanopropyl)-N,N-dimethyloctadecan-1-aminium bromide
- N-(3-Cyanopropyl)-N,N-dimethylhexadecan-1-aminium bromide
Uniqueness
N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant activity and makes it particularly effective in applications requiring membrane disruption .
属性
CAS 编号 |
167874-27-3 |
|---|---|
分子式 |
C20H41BrN2 |
分子量 |
389.5 g/mol |
IUPAC 名称 |
3-cyanopropyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C20H41N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19-22(2,3)20-17-15-18-21;/h4-17,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
HXUMRFGHJILLMF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCC#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
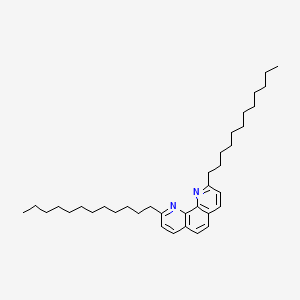

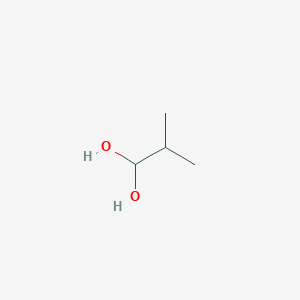
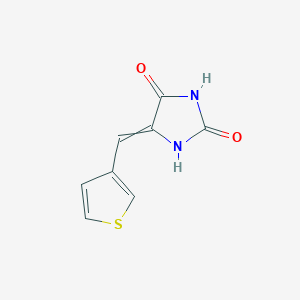

![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
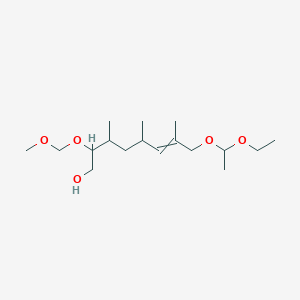
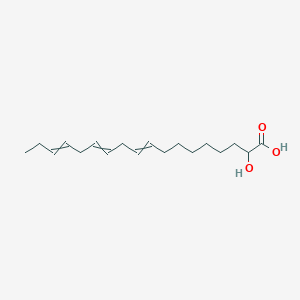
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
